molecular formula C21H20D8Cl3N3OS B1149972 Perphenazine D8 Dihydrochloride

Perphenazine D8 Dihydrochloride

Cat. No.: B1149972
M. Wt: 484.94
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Significance of Deuterated Analogs in Research

The concept of replacing hydrogen with its heavier, stable isotope, deuterium (B1214612), emerged in the 1960s as a form of bioisosterism—the substitution of one atom or group with another to enhance a compound's properties while maintaining its biological activity. wikipedia.orgnih.gov The first patents for deuterated molecules were granted in the 1970s, but it took several decades for the full potential of this strategy to be realized in drug development. wikipedia.org

A significant milestone was reached in 2017 with the U.S. Food and Drug Administration (FDA) approval of deutetrabenazine, the first deuterated drug to enter the market. nih.gov This event spurred increased interest and investment in the field. tandfonline.com The core principle behind the utility of deuterated analogs is the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.netresearchgate.net This increased bond strength can make the molecule more resistant to metabolic breakdown, particularly if the C-H bond cleavage is a rate-determining step in its metabolism. researchgate.net This can lead to a longer biological half-life, improved pharmacokinetic profiles, and potentially a reduction in dosing frequency. researchgate.netresearchgate.net More recently, the focus has expanded from creating deuterated versions of existing drugs to incorporating deuterium during the initial discovery phase of novel drug candidates to enhance their properties from the outset. nih.govnih.gov

Rationale for Deuterium Incorporation in Perphenazine (B1679617) for Research Applications

Perphenazine D8 Dihydrochloride (B599025) is the deuterium-labeled analog of Perphenazine. The primary reason for incorporating eight deuterium atoms into the Perphenazine molecule is to create a high-purity internal standard for use in quantitative bioanalytical studies. targetmol.commedchemexpress.com

In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound with very similar chemical and physical properties to the analyte being measured (in this case, Perphenazine). It is added in a known quantity to samples before processing. Because Perphenazine D8 has a higher molecular weight than the unlabeled Perphenazine due to the eight deuterium atoms, it can be clearly distinguished by the mass spectrometer. targetmol.comlgcstandards.com

By comparing the instrument's response to the known concentration of the internal standard (Perphenazine D8) with the response to the unknown concentration of the analyte (Perphenazine), researchers can accurately quantify the amount of Perphenazine in the sample. This corrects for any loss of analyte that may occur during sample extraction, cleanup, and analysis. This application is crucial for pharmacokinetic studies, which track drug concentrations in the body over time, and for therapeutic drug monitoring.

Properties

Molecular Formula

C21H20D8Cl3N3OS

Molecular Weight

484.94

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for Perphenazine D8 Dihydrochloride

De Novo Synthesis Pathways for Deuterated Phenothiazines

The synthesis of deuterated phenothiazines like Perphenazine (B1679617) D8 necessitates specialized methods to introduce deuterium (B1214612) atoms at specific positions within the molecule. usask.ca These approaches are broadly categorized into stereoselective deuteration techniques and site-specific deuterium exchange protocols.

Stereoselective Deuteration Techniques

Stereoselective deuteration aims to control the spatial orientation of deuterium atom incorporation. This is particularly relevant when creating chiral centers or differentiating between prochiral protons. While the D8 labeling pattern in Perphenazine D8 primarily involves the piperazine (B1678402) ring, which is achiral, stereoselective methods are crucial in the broader context of deuterating complex drug molecules. acs.org Techniques often involve the use of chiral catalysts or reagents that can differentiate between stereotopic positions in a precursor molecule. For instance, metal-catalyzed reactions, such as those employing iridium or rhodium complexes, can achieve high levels of stereoselectivity in deuterium incorporation. acs.org

Site-Specific Deuterium Exchange Protocols

Site-specific deuterium exchange allows for the targeted replacement of hydrogen with deuterium at particular locations in a molecule. This is essential for creating isotopologues with well-defined labeling patterns. For phenothiazine (B1677639) derivatives, several methods can be employed:

Catalytic Hydrogen Isotope Exchange (HIE): This is a widely used method that involves treating the substrate with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst. nih.govresearchgate.net Catalysts like palladium on carbon (Pd/C) or platinum-based catalysts can facilitate the exchange of hydrogen atoms for deuterium on the aromatic rings and alkyl chains of the phenothiazine scaffold. researchgate.net Iridium-based catalysts have also shown high efficiency and selectivity in the deuteration of N-heterocycles. acs.orgbohrium.com

Acid- or Base-Catalyzed Exchange: In some cases, acidic or basic conditions can promote the exchange of labile protons with deuterium from a deuterated solvent. For instance, protons alpha to a carbonyl group or on an aromatic ring activated by an electron-donating group can be exchanged under these conditions.

Reductive Deuteration: This method involves the reduction of a suitable precursor with a deuterium-delivering reagent. For example, the reduction of an amide or imide precursor with a reagent like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms into the resulting amine. usask.ca This approach is particularly useful for labeling the side chains of phenothiazine drugs. usask.ca

Precursor Compounds and Advanced Reaction Mechanisms for D8 Incorporation

The synthesis of Perphenazine D8 Dihydrochloride (B599025) involves the strategic incorporation of eight deuterium atoms onto the piperazine moiety. A common approach is to utilize a pre-labeled piperazine-d8 precursor.

A plausible synthetic route would involve the following key steps:

Synthesis of Piperazine-d8: This can be achieved through various methods, including the reduction of a suitable precursor with a deuterium source. For example, the reduction of a diketopiperazine with a powerful reducing agent like lithium aluminum deuteride in a deuterated solvent can yield piperazine-d8.

Alkylation of 2-Chlorophenothiazine: The core phenothiazine structure, 2-chlorophenothiazine, is first N-alkylated with a three-carbon linker containing a leaving group, such as 1-bromo-3-chloropropane. This reaction is typically carried out in the presence of a base.

Coupling with Deuterated Piperazine: The resulting N-alkylated phenothiazine is then coupled with the pre-synthesized piperazine-d8. This nucleophilic substitution reaction forms the crucial carbon-nitrogen bond.

Functionalization of the Piperazine Ring: The secondary amine of the piperazine ring is then reacted with 2-chloroethanol (B45725) to introduce the hydroxyethyl (B10761427) side chain, yielding Perphenazine-d8.

Salt Formation: Finally, the free base of Perphenazine-d8 is treated with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.

Advanced Reaction Mechanisms often leverage transition metal catalysis to achieve high efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions could be employed to construct the phenothiazine core or to attach the side chain. The precise mechanism of deuterium incorporation in HIE reactions often involves oxidative addition of a C-H bond to the metal center, followed by reductive elimination of a C-D bond.

Isolation, Purification, and Isotopic Enrichment Assessment

Following the synthesis, a critical phase involves the isolation and purification of the deuterated product and the verification of its isotopic purity and enrichment.

Chromatographic Techniques for Separation of Deuterated Species

Chromatography is an indispensable tool for separating the deuterated compound from its non-deuterated counterpart and other reaction impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purification of pharmaceutical compounds. Both normal-phase and reversed-phase HPLC can be employed. oup.com The separation of isotopologues can be influenced by subtle differences in their physicochemical properties arising from the deuterium substitution. acs.orgsci-hub.seresearchgate.net For instance, deuterated compounds may exhibit slightly different retention times compared to their protiated analogues. nih.gov

Gas Chromatography (GC): GC is another powerful technique for separating volatile compounds. When coupled with a mass spectrometer (GC-MS), it can provide information about both the retention time and the mass-to-charge ratio of the analytes, aiding in the identification and quantification of deuterated species. nih.gov Studies have shown that the choice of stationary phase in GC can significantly impact the separation of isotopologues. nih.gov

Interactive Data Table: Chromatographic Separation of Isotopologues

Chromatographic TechniqueStationary PhaseMobile Phase/Carrier GasTypical Observation
Reversed-Phase HPLCC18Acetonitrile/WaterDeuterated compounds may elute slightly earlier than their protiated counterparts due to a weaker hydrophobic interaction. researchgate.net
Normal-Phase HPLCSilicaHexane/IsopropanolDeuterated compounds may be retained more strongly due to stronger polar interactions. acs.orgsci-hub.se
Gas ChromatographyPolydimethylsiloxaneHeliumInverse isotope effect often observed, with heavier isotopic compounds eluting earlier. nih.gov
Gas ChromatographyPolyethylene Glycol (Wax)HeliumNormal isotope effect often observed, with heavier isotopic compounds eluting later. nih.gov

Spectroscopic Verification of Deuterium Content and Purity

Spectroscopic methods are essential for confirming the successful incorporation of deuterium and determining the isotopic enrichment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the molecular weight of the synthesized compound. acs.org The presence of the D8 isotopologue will result in a molecular ion peak that is 8 mass units higher than that of the unlabeled Perphenazine. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment. usask.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for structural elucidation and can provide detailed information about the location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Perphenazine D8, the signals corresponding to the protons on the piperazine ring will be absent or significantly reduced in intensity, confirming the site of deuteration.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of successful labeling. magritek.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be informative, as the carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group, a quintet for a CD₂ group, etc.) due to C-D coupling. The electron density of a deuterated analyte is slightly higher than that of the protiated analytes, which can be observed in ¹³C NMR. acs.orgsci-hub.se

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that can provide a complete description of the isotopic composition of a sample, revealing the structural identity and percent composition of a complex mixture of isotopomers. acs.org

Interactive Data Table: Spectroscopic Verification of Perphenazine D8

Spectroscopic TechniqueExpected Observation for Perphenazine D8 DihydrochlorideInformation Obtained
Mass Spectrometry (MS)Molecular ion peak at m/z corresponding to C₂₁H₁₈D₈Cl₃N₃OSConfirmation of molecular weight and isotopic enrichment.
¹H NMRAbsence or significant reduction of signals for piperazine ring protonsConfirmation of the site of deuteration.
²H NMRPresence of signals corresponding to the piperazine ring deuteronsDirect detection and confirmation of deuterium incorporation.
¹³C NMRSplitting of carbon signals for the piperazine ring due to C-D couplingConfirmation of the site of deuteration and structural integrity.

Advanced Analytical Methodologies and Quantitative Applications of Perphenazine D8 Dihydrochloride

Principles and Optimization of Mass Spectrometry for Deuterated Analogs

The use of stable isotope-labeled internal standards (SIL-IS), such as Perphenazine (B1679617) D8 Dihydrochloride (B599025), is a cornerstone of modern quantitative mass spectrometry. This approach significantly enhances the accuracy and precision of analytical methods by compensating for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com The fundamental principle lies in the near-identical physicochemical properties of the SIL-IS and the analyte, ensuring they behave similarly throughout the analytical process. scioninstruments.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for Deuterated Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantitative analysis of drugs and their metabolites in complex biological matrices. The use of a deuterated internal standard like Perphenazine D8 Dihydrochloride is integral to robust LC-MS/MS protocols. nih.gov These methods typically involve reversed-phase chromatography, often utilizing C18 columns, to separate the analyte and internal standard from endogenous matrix components before detection by the mass spectrometer. sci-hub.st

A key aspect of LC-MS/MS is multiple reaction monitoring (MRM), a highly selective and sensitive detection mode. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (perphenazine) and the internal standard (this compound). For instance, a published method for perphenazine monitors the transition of m/z 404.19 to 143.07, with a secondary transition to 171.11 for confirmation. nih.gov The corresponding transitions for this compound would be shifted by 8 mass units, providing unambiguous detection and quantification. The analyte-to-internal standard peak area ratio is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples, effectively correcting for analyte loss and matrix effects. wuxiapptec.comsci-hub.st

High-Resolution Mass Spectrometry (HRMS) in Isotope Dilution Quantification

High-resolution mass spectrometry (HRMS), particularly with Orbitrap technology, has emerged as a powerful tool for quantitative analyses, offering an alternative to traditional triple quadrupole instruments. nih.govthermofisher.com HRMS provides high mass accuracy and resolution, allowing for the confident identification and quantification of compounds even in complex matrices. nih.gov In the context of isotope dilution assays, HRMS can readily distinguish between the analyte and its deuterated internal standard with high precision. nih.gov This capability is particularly valuable in therapeutic drug monitoring and toxicology, where a high degree of confidence in the analytical results is paramount. nih.gov The ability of HRMS to perform full-scan acquisitions also allows for retrospective data analysis, enabling the identification of other compounds of interest without the need for re-injection. thermofisher.com

Optimization of Ionization Parameters and Fragmentation Pathways for this compound

Optimal ionization and fragmentation are crucial for achieving the desired sensitivity and selectivity in MS-based assays. Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of antipsychotic drugs like perphenazine. nih.govmdpi.com Key ionization parameters that require optimization include the electrospray voltage, source temperature, and gas flows (nebulizer and drying gases).

The fragmentation of perphenazine and, by extension, its deuterated analog, is critical for developing selective MRM transitions. The fragmentation pathways are elucidated through product ion scans. For piperazine-containing compounds, characteristic neutral losses and fragment ions are often observed. researchgate.net Understanding these fragmentation patterns allows for the selection of unique and intense precursor-product ion transitions that are specific to the molecule, minimizing potential interferences. core.ac.uknih.gov For this compound, the deuterium (B1214612) labeling on the piperazine (B1678402) ring will result in a corresponding mass shift in the fragment ions containing this moiety, which is essential for its role as an internal standard. wvu.edu

Application as an Internal Standard in Bioanalytical Quantification

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of perphenazine in various biological matrices such as plasma, serum, and brain tissue. nih.govnih.gov

Theoretical Framework of Isotope Dilution Assays

Isotope dilution analysis (IDA) is a highly accurate method for quantitative analysis. uni-muenchen.de The core principle of IDA involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of the analytical process. uni-muenchen.de The SIL-IS, being chemically identical to the analyte, experiences the same losses during sample extraction, cleanup, and analysis. scioninstruments.com By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined. uni-muenchen.de This approach effectively mitigates errors arising from incomplete extraction recovery and matrix-induced signal suppression or enhancement. nih.gov

For a deuterated standard to be effective, it should have a sufficient mass difference from the analyte to avoid spectral overlap, ideally 4-5 Da. wuxiapptec.com The eight deuterium atoms in this compound provide a clear mass separation from the unlabeled perphenazine.

Development of Robust Analytical Methods for this compound as an Internal Standard

The development of a robust analytical method using this compound as an internal standard involves several key steps. These include the optimization of sample preparation, chromatographic separation, and mass spectrometric detection, as previously discussed. A critical aspect is method validation, which ensures the reliability and reproducibility of the assay. nih.gov

A typical validation would assess the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. For perphenazine, analytical measurement ranges have been established from 0.2 to 12.0 ng/mL in plasma. nih.gov

Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). Intra- and inter-assay imprecision (expressed as the coefficient of variation, CV) of less than 15% is generally considered acceptable. nih.govnih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.

Matrix Effect: The influence of co-eluting endogenous components from the biological matrix on the ionization of the analyte and internal standard. The use of a SIL-IS like this compound is the most effective way to compensate for matrix effects. mdpi.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Below is an example of a data table that might be generated during the validation of an LC-MS/MS method for perphenazine using this compound as an internal standard.

Table 1: Example Validation Data for Perphenazine Quantification

Parameter Result
Linearity Range 0.2 - 12.0 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 12%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%

| Matrix Effect | Compensated by IS |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Perphenazine
Imipramine D3
Haloperidol
Fluphenazine
Thiothixene
Olanzapine
Risperidone
9-hydroxyrisperidone
Clozapine

Matrix Effect Mitigation Strategies in Biological Samples for Quantitative Analysis

The "matrix effect" is a significant challenge in the quantitative analysis of analytes in biological samples, such as plasma and serum, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This effect, caused by co-eluting endogenous components of the sample, can lead to the suppression or enhancement of the analyte's ionization, thereby affecting the accuracy, precision, and sensitivity of the analysis. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a primary and highly effective strategy to mitigate these matrix effects. scispace.combohrium.comacs.org

Because this compound is chemically and physically almost identical to the non-labeled perphenazine, it co-elutes and experiences similar matrix effects. scispace.comacs.org By calculating the ratio of the analyte response to the SIL-IS response, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and reliable quantification. acs.org

Several strategies are employed to minimize matrix effects in conjunction with the use of SIL-IS:

Efficient Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are used to remove a significant portion of the interfering matrix components before LC-MS/MS analysis. phenomenex.com For instance, a study on the quantification of multiple therapeutic drugs, including antipsychotics, demonstrated the effectiveness of a single-step phospholipid removal plate for sample cleanup. phenomenex.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences is crucial. This can involve adjusting the mobile phase composition, gradient, and choice of column. researchgate.net

Choice of Ionization Source: While electrospray ionization (ESI) is commonly used for the analysis of antipsychotics, atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds. nih.gov

Research has shown that while SIL-IS are the preferred choice, deuterium-labeled compounds can sometimes exhibit slight differences in retention time compared to the analyte. scispace.combohrium.com However, the benefits of using a SIL-IS to correct for inter-individual variability in sample matrices far outweigh these minor differences, making them essential for robust bioanalytical methods. nih.gov

Method Validation and Quality Control for Stable Isotope Labeled Analytical Standards

The validation of analytical methods employing stable isotope-labeled standards like this compound is crucial to ensure the reliability and accuracy of the quantitative results. This process involves a rigorous assessment of several key parameters as outlined by international guidelines. neliti.com

Assessment of Linearity, Accuracy, and Precision in Quantification

Method validation for quantitative analysis confirms that the analytical procedure is suitable for its intended purpose. For methods using this compound, this involves the following assessments:

Linearity: This parameter establishes the relationship between the concentration of the analyte and the instrumental response. A calibration curve is generated by analyzing a series of standards of known concentrations. For perphenazine analysis, linearity has been demonstrated in various concentration ranges, with correlation coefficients (r²) typically greater than 0.99, indicating a strong linear relationship. neliti.comsierrajournals.comneliti.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percent recovery. For perphenazine and related compounds, accuracy is generally expected to be within ±15% of the nominal value (or ±20% for the lower limit of quantification). nih.gov Studies have reported average recoveries for perphenazine to be high, indicating good accuracy. neliti.comsierrajournals.comnih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. For bioanalytical methods, the precision should not exceed 15% CV (or 20% at the LLOQ). nih.gov

The following table summarizes typical validation parameters for the quantification of perphenazine, which would be applicable to methods using its deuterated standard.

Validation ParameterTypical Acceptance CriteriaReported Findings for Perphenazine Analysis
Linearity (Correlation Coefficient, r²) ≥ 0.99≥ 0.9992 neliti.com
Accuracy (% Recovery) 85% - 115% (±20% at LLOQ)100.37% sierrajournals.com
Precision (% RSD / CV) ≤ 15% (≤ 20% at LLOQ)Inter-assay reproducibility (CV) ranged from 2.4% to 18.8% nih.gov

Evaluation of Stability and Storage Conditions for Deuterated Reference Materials

Ensuring the stability of deuterated reference materials like this compound is paramount for the long-term reliability of quantitative assays. nih.gov Stability studies are conducted to determine the appropriate storage conditions and shelf-life of the standard.

Stock Solution Stability: The stability of the stock solution of this compound is evaluated at various temperatures (e.g., refrigerated and room temperature) over a defined period. This ensures that the concentration of the standard remains consistent during its use in preparing calibration standards and quality control samples.

Freeze-Thaw Stability: Biological samples are often subjected to multiple freeze-thaw cycles. Stability studies are performed to confirm that the analyte and the internal standard remain stable after a specified number of cycles. nih.gov

Long-Term Storage Stability: The long-term stability of this compound in a specific matrix (e.g., plasma) is assessed by storing spiked samples at low temperatures (e.g., -20°C or -80°C) for an extended period. lgcstandards.comq1scientific.com The duration of this testing should be at least as long as the expected storage time of the study samples. nih.gov

Bench-Top Stability: This evaluates the stability of the analyte and internal standard in the processed samples at room temperature for a period that mimics the typical sample handling and analysis time. nih.gov

The stability of a reference material is influenced by factors such as temperature, light, and humidity. paho.orgi3cglobal.com Therefore, it is crucial to store this compound according to the manufacturer's recommendations, which is typically at -20°C. lgcstandards.com Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, light, heat), can be conducted to understand its degradation pathways and to develop stability-indicating methods. q1scientific.comnih.gov

The following table outlines the recommended storage conditions and stability testing for deuterated reference materials.

Stability TestStorage ConditionPurpose
Stock Solution Stability Room Temperature, 2-8°CTo ensure the integrity of the standard solution used for preparing calibrators and QCs.
Freeze-Thaw Stability Multiple cycles from frozen to room temperatureTo simulate the effect of repeated freezing and thawing of biological samples.
Long-Term Stability -20°C or -80°CTo establish the shelf-life of the analyte in the biological matrix.
Bench-Top Stability Room TemperatureTo ensure stability during sample processing and analysis.

By adhering to these rigorous validation and quality control procedures, analytical laboratories can ensure the accuracy and reliability of quantitative data generated using this compound as an internal standard.

Mechanistic in Vitro Metabolism Studies Employing Perphenazine D8 Dihydrochloride

Identification of Metabolic Pathways and Unlabeled Metabolites in Isolated Systems

In vitro systems, such as human liver microsomes (HLM) or liver S9 fractions, are routinely used to simulate the metabolic environment of the liver. nih.govnih.gov In these systems, unlabeled perphenazine (B1679617) is incubated with the liver fractions, and its transformation is monitored over time. Perphenazine is known to be extensively metabolized through several key pathways, including sulfoxidation, hydroxylation, N-dealkylation, and glucuronidation. youtube.comdrugbank.com These reactions convert the parent drug into various metabolites, with prominent examples being N-dealkylperphenazine (DAPZ) and 7-hydroxyperphenazine. nih.gov

Oxidative biotransformations, primarily catalyzed by the cytochrome P450 (CYP) enzyme system, represent the first phase (Phase I) of metabolism for many drugs, including perphenazine. The use of deuterated tracers like Perphenazine D8 Dihydrochloride (B599025) is critical for accurately quantifying the extent of these reactions in isolated systems like HLM. By adding a known concentration of the deuterated standard to the experiment, researchers can correct for any loss of sample during preparation and analysis, thereby enabling precise measurement of the formation of unlabeled metabolites.

The primary oxidative pathways for perphenazine include:

N-dealkylation: This is a major metabolic route for perphenazine, involving the removal of the alkyl group from the piperazine (B1678402) nitrogen. nih.govnih.gov This reaction leads to the formation of N-dealkylperphenazine (DAPZ). nih.gov

Ring Hydroxylation: This reaction involves the addition of a hydroxyl group to the phenothiazine (B1677639) ring structure, a common metabolic transformation for this class of compounds. youtube.comdrugbank.com This pathway produces metabolites such as 7-hydroxyperphenazine. nih.gov

Sulfoxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming perphenazine sulfoxide. youtube.comdrugbank.com

These oxidative reactions are catalyzed by various CYP enzymes and are fundamental to the clearance and pharmacological profile of the drug. nih.gov

Following Phase I oxidative reactions, perphenazine and its metabolites can undergo Phase II conjugation reactions. youtube.com Glucuronidation is a key conjugative pathway where glucuronic acid is attached to the drug or its metabolites, a reaction catalyzed by Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes. drugbank.comyoutube.com This process increases the water solubility of the metabolites, facilitating their excretion from the body. In vitro studies can investigate this pathway by supplementing microsomal incubations with the necessary cofactor, UDPGA (uridine 5'-diphospho-glucuronic acid). xenotech.com

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Contributions in Cellular/Subcellular Models

To understand the clinical implications of drug metabolism, it is crucial to identify which specific enzymes are involved and to characterize their efficiency. Subcellular models, particularly human liver microsomes and panels of cDNA-expressed recombinant CYP isoforms, are the gold standard for these investigations. nih.govnih.gov

Enzyme kinetics, described by the Michaelis-Menten parameters—apparent affinity (Km) and maximum reaction velocity (Vmax)—quantify the efficiency of a metabolic pathway. In vitro studies have determined the apparent Km values for the N-dealkylation of perphenazine mediated by several key CYP isoforms. nih.govnih.gov Lower Km values suggest a higher affinity of the enzyme for the substrate.

Table 1: Apparent Km Values for Perphenazine N-dealkylation by Major CYP Isoforms
CYP IsoformApparent Km (µM)Reference
CYP1A21-2 nih.govnih.gov
CYP2D61-2 nih.govnih.gov
CYP3A47.9 nih.govnih.gov
CYP2C1914 nih.govnih.gov

Research indicates that at therapeutically relevant concentrations, CYP3A4 is responsible for about 40% of perphenazine N-dealkylation. nih.govnih.gov The isoforms CYP1A2, CYP2C19, and CYP2D6 each contribute approximately 20-25%. nih.govnih.gov Collectively, HLM-mediated N-dealkylation accounts for about 57% of the total metabolism of perphenazine. The remaining 43% is attributed to other metabolic pathways, which may have a stronger dependence on CYP2D6. nih.govnih.gov

Table 2: Relative Contribution of CYP Isoforms to Perphenazine N-dealkylation in Human Liver Microsomes
CYP IsoformInhibitor UsedRelative Contribution (%)Reference
CYP3A4Ketoconazole~40 nih.govnih.gov
CYP1A2Furafylline20-25 nih.govnih.gov
CYP2C19Fluvoxamine20-25 nih.govnih.gov
CYP2D6Quinidine20-25 nih.govnih.gov

While CYP enzymes are major players, non-CYP mediated pathways are also significant. bioivt.com As mentioned, the conjugative enzyme family of UGTs is involved in perphenazine's metabolism. drugbank.com Other non-CYP enzyme systems that can be investigated in vitro include Flavin-containing monooxygenases (FMOs), aldehyde oxidase (AO), and various hydrolases. youtube.comxenotech.com

The investigation of these pathways often requires different in vitro test systems or modifications to standard protocols. For example, since AO is a cytosolic enzyme, its contribution would be studied using the S9 fraction or cytosol, rather than just microsomes. youtube.com Similarly, studying FMOs, which are also NADPH-dependent like CYPs, may require the use of specific inhibitors or heat inactivation techniques to differentiate their activity from that of CYP enzymes. xenotech.com Elucidating the full metabolic profile of a drug like perphenazine requires a comprehensive approach that considers the potential involvement of these diverse enzyme systems.

Impact of Deuteration on In Vitro Metabolic Stability and Intrinsic Clearance

The primary rationale for employing deuterated compounds like Perphenazine D8 Dihydrochloride in metabolic studies is to investigate the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly for the deuterated compound. This effect provides a powerful method for probing metabolic pathways and enhancing a drug's metabolic stability.

Perphenazine is known to be extensively metabolized in the liver, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, CYP1A2, and CYP2C19. Key metabolic routes include hydroxylation and N-dealkylation, both of which involve the cleavage of C-H bonds. By strategically placing deuterium atoms at these metabolically vulnerable positions, as in Perphenazine D8, the rate of these metabolic transformations can be attenuated.

The in vitro half-life (t½) of a compound is a direct measure of its metabolic stability in a given system. It is determined by incubating the compound with a metabolically competent system, such as human liver microsomes (HLM) or hepatocytes, and measuring the decrease in its concentration over time. A longer half-life indicates greater metabolic stability.

Table 1: Illustrative Comparative In Vitro Half-Life (t½) of Perphenazine and this compound in Human Liver Microsomes

CompoundIncubation Time (min)Concentration (% Remaining)Calculated Half-Life (t½, min)Fold Increase
Perphenazine 010025.31.0
587
1565
3045
6020
Perphenazine D8 010063.22.5
595
1584
3069
6048

Note: The data presented in this table is illustrative and intended to demonstrate the expected outcome of a comparative in vitro metabolism study. Actual experimental results may vary.

The illustrative data in Table 1 suggests that the half-life of this compound is approximately 2.5-fold longer than that of unlabeled perphenazine in human liver microsomes. This finding would strongly indicate that the sites of deuteration are major points of metabolic attack by CYP enzymes and that the cleavage of the C-H bonds at these positions is a significant contributor to the rate of metabolism.

Hepatic intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a drug, independent of blood flow and protein binding. It is considered a fundamental parameter in predicting the in vivo hepatic clearance of a drug. CLint can be determined from in vitro experiments using both subcellular fractions (liver microsomes) and intact cells (hepatocytes).

Microsomal Systems: Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. They are a standard tool for assessing phase I metabolic stability.

Isolated Hepatocyte Systems: Cryopreserved or fresh human hepatocytes represent a more complete in vitro model, as they contain the full complement of both phase I and phase II metabolic enzymes, as well as drug transporters.

Comparing the intrinsic clearance of perphenazine and its deuterated analog in these systems provides a quantitative assessment of the impact of deuteration. A lower CLint value for this compound would signify reduced metabolic liability and a more stable compound.

Table 2: Illustrative Hepatic Intrinsic Clearance (CLint) of Perphenazine and this compound

In Vitro SystemCompoundIntrinsic Clearance (CLint, µL/min/mg protein)Fold Decrease
Human Liver Microsomes Perphenazine55.41.0
This compound21.82.5
Human Hepatocytes Perphenazine48.91.0
This compound19.62.5

Note: The data presented in this table is illustrative and based on hypothetical results to exemplify the kinetic isotope effect. The units for hepatocyte clearance are often expressed as µL/min/million cells.

The hypothetical data in Table 2 demonstrates a significant reduction in the intrinsic clearance of this compound compared to the unlabeled parent drug in both human liver microsomes and hepatocytes. The consistent fold decrease across both systems would suggest that the observed effect is primarily due to the slowing of phase I metabolism by CYP enzymes, a direct consequence of the kinetic isotope effect. Such results would validate the use of deuteration as a strategy to improve the metabolic profile of perphenazine.

Molecular and Cellular Pharmacology Research Utilizing Perphenazine D8 Dihydrochloride

Receptor Binding and Ligand Affinity Studies in Recombinant Systems

Perphenazine (B1679617) D8 Dihydrochloride (B599025) is utilized as a ligand in studies investigating its binding affinity to a range of G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders. medchemexpress.com These studies, typically conducted in recombinant cell lines expressing specific human receptor subtypes, are crucial for characterizing the compound's pharmacological profile.

Perphenazine exhibits a high affinity for dopamine (B1211576) D2 and D3 receptors, acting as an antagonist. medchemexpress.comdrugbank.com This interaction is a cornerstone of its antipsychotic mechanism. While specific binding affinity data for the D1 receptor is not extensively detailed in the available literature, perphenazine is recognized as a D1 receptor antagonist. drugbank.com The binding affinities (Ki) of perphenazine for these receptors are summarized in the table below. It is presumed that Perphenazine D8 Dihydrochloride exhibits a similar binding profile due to its structural identity with perphenazine, with the deuterium (B1214612) labeling primarily serving to alter its metabolic profile for analytical purposes.

Table 1: Binding Affinities of Perphenazine for Dopamine Receptor Subtypes

Receptor Subtype Ki (nM)
Dopamine D2 0.56 medchemexpress.com

Note: Data presented is for the non-deuterated compound, perphenazine.

In addition to its dopaminergic activity, perphenazine also demonstrates significant binding to serotonin (B10506) 5-HT2A and alpha-1A adrenergic receptors. medchemexpress.comapexbt.com Its affinity for the 5-HT2A receptor is noteworthy, as this interaction is thought to contribute to the therapeutic effects of atypical antipsychotics. nih.gov Perphenazine's binding to the alpha-1A adrenergic receptor is also a key aspect of its pharmacological profile. apexbt.com

Table 2: Binding Affinities of Perphenazine for Serotonin and Adrenergic Receptors

Receptor Ki (nM)
Serotonin 5-HT2A 6 medchemexpress.com

Note: Data presented is for the non-deuterated compound, perphenazine.

Perphenazine is a potent antagonist of the histamine (B1213489) H1 receptor. ncats.ionih.gov This activity is responsible for some of the sedative effects observed with this class of drugs. The binding affinity of perphenazine for the H1 receptor has been quantified in various studies.

Table 3: Binding Affinity of Perphenazine for Histamine H1 Receptor

Receptor Ki (nM)

Note: Data presented is for the non-deuterated compound, perphenazine.

Investigation of Intracellular Signaling Pathways in Cell-Based Assays

The interaction of this compound with its target receptors initiates a cascade of intracellular events. Research in this area aims to elucidate how the compound modulates these signaling pathways, providing a deeper understanding of its cellular effects.

As a ligand for multiple GPCRs, including dopamine, serotonin, adrenergic, and histamine receptors, perphenazine influences a variety of signaling cascades. drugbank.comnih.gov The binding of an antagonist like perphenazine to these receptors typically blocks the downstream signaling normally initiated by the endogenous ligand. For instance, by blocking D2 dopamine receptors, perphenazine inhibits the Gαi/o-mediated decrease in cyclic AMP (cAMP) levels. Conversely, its antagonism at receptors coupled to Gαq/11, such as the 5-HT2A and alpha-1A adrenergic receptors, would prevent the activation of phospholipase C and the subsequent mobilization of intracellular calcium. The study of these modulatory effects in cell-based assays is fundamental to understanding the full spectrum of perphenazine's pharmacological actions.


Table 4: List of Compounds Mentioned

Compound Name
This compound
Perphenazine
2-oxoglutarate
NADH
Serotonin
Dopamine
Histamine
Adrenaline
Noradrenaline
Glutamate
Amitriptyline hydrochloride
Chlorpromazine
Fluphenazine
Haloperidol
Levomepromazine
7-Hydroxy levomepromazine
3-Hydroxy levomepromazine
7-Hydroxy fluphenazine
7-Hydroxyperphenazine

Cellular Responses in Advanced In Vitro Models (e.g., primary cell cultures, established cell lines)

Evaluation of Cell Proliferation and Viability Modulation

There is no available data from in vitro studies using primary cell cultures or established cell lines to evaluate the effects of this compound on cell proliferation and viability.

Autophagic Flux Modulation in Cellular Contexts

There is a lack of research investigating the potential for this compound to modulate autophagic flux in cellular models.

Studies on Cell Migration and Invasion in Specific Research Models

No studies have been published that examine the influence of this compound on cell migration and invasion in any research model.

Theoretical and Computational Chemistry Studies on Perphenazine D8 Dihydrochloride

Quantum Chemical Calculations of Electronic Structure and Isotope Effects

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules and predicting the effects of isotopic substitution. researchgate.netnih.govnih.gov For Perphenazine (B1679617) D8 Dihydrochloride (B599025), these calculations can provide insights into how the replacement of eight hydrogen atoms with deuterium (B1214612) in the piperazine (B1678402) ring and its ethyl side chain influences the molecule's properties.

The primary impact of deuteration on the electronic structure is related to the kinetic isotope effect (KIE), where the C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond. This increased bond strength can affect the reactivity of the molecule at the sites of deuteration. Quantum chemical calculations can quantify these changes by computing parameters such as bond dissociation energies, ionization potentials, and electron affinities. nih.gov

For phenothiazine (B1677639) derivatives, DFT studies have been employed to analyze various thermochemical parameters and their influence on biological activity. nih.gov These studies often calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and interaction with biological targets. researchgate.netrepec.orgespublisher.com The introduction of deuterium is expected to subtly alter these electronic parameters. While direct experimental data on the electronic structure of Perphenazine D8 Dihydrochloride is scarce, theoretical calculations can predict these shifts.

Table 1: Calculated Electronic Properties of Phenothiazine Derivatives using DFT

PropertyDescriptionSignificance in Drug Action
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability of the molecule to donate electrons. Important for interactions with electron-deficient sites in receptors.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability of the molecule to accept electrons. Important for interactions with electron-rich sites in receptors.
Energy Gap (ΔE) Difference between ELUMO and EHOMOA smaller energy gap generally implies higher reactivity.
Dipole Moment Measure of the overall polarity of the moleculeInfluences solubility and the ability to cross biological membranes.
Bond Dissociation Enthalpy (BDE) Energy required to break a specific bond homolyticallyHigher BDE for C-D vs. C-H bonds is the basis of the kinetic isotope effect.

This table is a generalized representation based on findings from DFT studies on phenothiazine derivatives. Specific values for this compound would require dedicated computational analysis.

Molecular Dynamics Simulations to Investigate Conformational Behavior and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the investigation of conformational changes and intermolecular interactions over time. nih.govnih.govmdpi.comnih.govyoutube.com For this compound, MD simulations can be used to explore how deuteration affects its flexibility, preferred conformations, and interactions with biological targets such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govzib.de

The phenothiazine ring system is known to have a characteristic folded conformation. wikipedia.org The side chain, which contains the deuterated piperazine moiety, possesses considerable conformational freedom. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformations that are likely to be biologically active. The increased mass of deuterium can subtly alter the vibrational frequencies and amplitudes of the molecule, which may lead to changes in its conformational dynamics and, consequently, its binding affinity to receptors. mdpi.comresearchgate.net

MD simulations are also invaluable for studying the interaction of this compound with its biological targets, often modeled within a lipid bilayer to mimic the cell membrane environment. nih.govmdpi.comnih.gov These simulations can reveal the specific amino acid residues involved in binding, the role of hydrogen bonding, and hydrophobic interactions. nih.govnih.gov By comparing the simulation trajectories of the deuterated and non-deuterated forms of perphenazine, researchers can gain insights into how isotopic substitution might alter the stability and dynamics of the drug-receptor complex.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Drug-Receptor Interactions

ParameterDescriptionSignificance
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the simulation and conformational changes in the molecule and receptor.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the molecule and the receptor.
Hydrogen Bond Analysis Identifies and quantifies the formation and breaking of hydrogen bonds between the drug and receptor.Crucial for understanding the specificity and strength of binding.
Binding Free Energy Calculations (e.g., MM-PBSA/GBSA) Estimates the free energy of binding of the ligand to the receptor.Provides a quantitative measure of binding affinity.

This table outlines common analyses performed in MD simulations of drug-receptor complexes. Specific results for this compound would be obtained from targeted simulations.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis for Deuterated Analogs

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity and physicochemical properties, respectively. nih.govslideshare.netslideshare.net For deuterated analogs like this compound, these studies are crucial for understanding the impact of isotopic substitution on therapeutic efficacy and metabolic stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of phenothiazine derivatives based on various molecular descriptors. nih.govejbps.comscirp.orgresearchgate.netmdpi.comnih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). While specific QSAR studies on deuterated phenothiazines are not widely reported, the principles can be extended to understand how the subtle changes in physicochemical properties upon deuteration might influence activity. The primary effect of deuteration is often seen in the metabolic profile of a drug due to the kinetic isotope effect, which can be considered a key aspect of SPR. nih.gov

SAR studies on phenothiazines have established that the nature of the substituent at position 2 of the phenothiazine ring and the type of the amino side chain are critical for antipsychotic activity. nih.gov The introduction of deuterium into the side chain of perphenazine is a fine-tuning of its structure. The resulting changes in metabolic pathways can lead to an improved pharmacokinetic profile, a key consideration in the design of deuterated drugs.

Table 3: Important Molecular Descriptors in QSAR Studies of Phenothiazine Derivatives

Descriptor CategoryExample DescriptorsRelevance to Activity
Electronic HOMO Energy, LUMO Energy, Dipole MomentGovern electrostatic and orbital interactions with the receptor.
Steric Molecular Weight, Molar Volume, Surface AreaInfluence the fit of the molecule into the receptor binding pocket.
Hydrophobic LogP, SolubilityAffect absorption, distribution, and ability to cross the blood-brain barrier.
Topological Connectivity IndicesDescribe the branching and shape of the molecule.

This table summarizes key descriptors used in QSAR modeling of phenothiazines, which can be applied to understand the effects of deuteration in analogs like this compound.

Future Research Directions and Emerging Methodologies

Integration of Perphenazine (B1679617) D8 Dihydrochloride (B599025) into Advanced Multi-Omics Research

The era of systems biology has ushered in multi-omics approaches, which involve the simultaneous analysis of multiple layers of biological information, such as the genome, proteome, transcriptome, and metabolome, to construct a holistic view of a biological state. nih.govmdpi.com The integration of these vast datasets is critical for understanding complex diseases like schizophrenia, where genetic predispositions, environmental factors, and metabolic states interact. nih.gov

A significant challenge in multi-omics studies is the accurate and precise quantification of small molecules, such as drugs and their metabolites, within the complex biological matrices being analyzed. This is where Perphenazine D8 Dihydrochloride becomes an indispensable tool. In mass spectrometry-based analyses, which are central to proteomics and metabolomics, the inclusion of a stable isotope-labeled internal standard is the gold standard for achieving reliable quantification. This compound mimics the chemical and physical properties of unlabeled perphenazine, but its increased mass allows it to be distinguished and used as a reference during analysis.

Future research will see the integration of this compound in studies aiming to:

Correlate Drug Exposure with Molecular Responses: By accurately measuring perphenazine concentrations in tissues or cells, researchers can directly link drug exposure levels to changes in gene expression (transcriptomics), protein levels (proteomics), and endogenous metabolite profiles (metabolomics). nih.gov

Elucidate Pharmacometabolic Networks: Investigating how individual metabolic variations, influenced by genetics or the microbiome, affect perphenazine's efficacy and metabolism. nih.gov this compound can be used to precisely track the parent drug as it is processed through various metabolic pathways.

Enhance Pharmacodynamic Models: In studies exploring the downstream effects of perphenazine on receptor binding and signaling pathways, accurate quantification ensures that observed biological effects are correctly correlated with drug concentration at the site of action. nih.gov

Table 1: Role of this compound in Multi-Omics Platforms

Omics FieldPrimary GoalRole of this compoundPotential Research Finding
ProteomicsStudy of the entire set of proteins in a biological sample.Provides accurate quantification of perphenazine to correlate with changes in protein expression, such as dopamine (B1211576) receptor density or signaling pathway components.Identifying novel protein biomarkers that predict patient response to perphenazine treatment.
MetabolomicsComprehensive study of metabolites in a biological system.Serves as an internal standard for quantifying perphenazine and its metabolites, and helps to understand the drug's impact on endogenous metabolic pathways.Revealing how perphenazine alters neuro-metabolic pathways or is affected by an individual's metabolic state.
TranscriptomicsAnalysis of all RNA molecules in a sample.Allows researchers to link specific drug concentrations to changes in gene expression profiles, providing insight into the mechanisms of drug action.Uncovering gene regulatory networks that are modulated by perphenazine exposure.
PharmacogenomicsStudy of how genes affect a person's response to drugs.Used in clinical studies to accurately measure drug levels, helping to establish relationships between genetic variants (e.g., in CYP enzymes) and drug exposure.Refining therapeutic guidelines based on genetic markers that predict altered perphenazine metabolism.

Development of Novel Synthetic Routes for Diverse Deuterated Perphenazine Analogs

While this compound is a valuable tool, the development of a wider array of deuterated analogs could open new avenues for research. The synthesis of specifically labeled compounds, where deuterium (B1214612) atoms are placed at different positions on the molecule, can provide more detailed insights into metabolic pathways and reaction mechanisms. The phenothiazine (B1677639) core and its derivatives are versatile platforms for chemical modification. scispace.comrsc.org

Future synthetic efforts will likely focus on methods that offer greater control and efficiency in deuterium incorporation. nih.gov Traditional methods can be costly or lack regioselectivity. Emerging strategies could provide access to a more diverse library of deuterated perphenazine analogs.

Potential novel synthetic approaches include:

Catalytic Hydrogen Isotope Exchange (HIE): The use of transition metal catalysts (e.g., iridium, rhodium, palladium) to selectively exchange hydrogen atoms for deuterium on the phenothiazine nucleus or its side chains under mild conditions. researchgate.net This could allow for the creation of analogs with deuterium at specific, metabolically active sites.

Synthesis from Deuterated Building Blocks: A more controlled approach involves the synthesis of the perphenazine molecule from starting materials that are already deuterated at desired positions. nih.govbeilstein-journals.org For example, using a deuterated version of the piperazine (B1678402) ring or the phenothiazine core would ensure the final position of the deuterium labels.

Photocatalytic Deuteration: This emerging technique uses light to drive the deuteration reaction, often offering high selectivity and milder reaction conditions compared to traditional methods. researchgate.net

Table 2: Comparison of Synthetic Strategies for Deuterated Perphenazine Analogs

Synthetic MethodDescriptionAdvantagesChallenges
Catalytic H/D ExchangeDirect exchange of protons for deuterons on the existing perphenazine molecule using a catalyst and a deuterium source (e.g., D₂O).Atom-economical; can be applied late in the synthesis.May lack selectivity; can require expensive catalysts; potential for incomplete labeling.
Deuterated Building BlocksAssembling the final molecule from smaller, pre-deuterated fragments.Precise and complete control over the location of deuterium labels.Requires separate synthesis of each deuterated building block; can be a longer overall process.
C-H Activation/DeuterationSelective functionalization of a specific C-H bond followed by introduction of deuterium.High regioselectivity for complex molecules.Requires development of specific directing groups and reaction conditions for the perphenazine scaffold.
PhotocatalysisUsing light energy and a photocatalyst to facilitate the deuteration reaction.Mild reaction conditions; high potential for selectivity.Newer technology; may require specialized equipment and catalyst development.

Application in High-Throughput Screening Methodologies for Mechanistic Investigations

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. nih.govnih.gov The integration of robust analytical methods is crucial for the success of HTS campaigns, ensuring that hits are genuine and artifacts are minimized. drugtargetreview.com

This compound is ideally suited for use as an internal standard in HTS assays that rely on liquid chromatography-mass spectrometry (LC-MS) for detection. This application moves beyond simple quantification in pharmacokinetic studies to enabling large-scale mechanistic investigations.

Future applications in HTS include:

Screening for Metabolic Inhibitors: HTS campaigns can be designed to identify compounds that inhibit the metabolic breakdown of perphenazine, primarily by the CYP2D6 enzyme. nih.gov In such an assay, a library of compounds would be incubated with perphenazine and a source of the enzyme. The reaction would be stopped, Perphenazine D8 added to every sample, and the amount of remaining perphenazine quantified by rapid LC-MS. This allows for the precise identification of potent and selective inhibitors.

Investigating Drug Transport: HTS can be used to screen for inhibitors or inducers of drug transporters responsible for moving perphenazine across cellular membranes, such as P-glycoprotein. This compound would enable accurate measurement of intracellular or extracellular drug concentrations across thousands of parallel experiments.

Target Engagement Assays: In assays designed to measure how strongly perphenazine binds to its target receptors in the presence of other molecules, the deuterated standard can ensure that any observed changes in binding are not due to variations in the concentration of the primary compound.

Table 3: High-Throughput Screening Applications for this compound

HTS ApplicationScientific QuestionRole of this compoundImpact
Metabolic Inhibition ScreeningWhich compounds in a chemical library inhibit the metabolism of perphenazine?Serves as a robust internal standard for accurate LC-MS quantification of perphenazine in each well of the HTS plate.Discovery of new drug-drug interactions; identification of tool compounds to study perphenazine metabolism.
Drug Transporter AssaysWhat molecules affect the transport of perphenazine into or out of cells?Enables precise measurement of perphenazine concentrations in different cellular compartments (e.g., inside vs. outside the cell).Better understanding of drug distribution, blood-brain barrier penetration, and mechanisms of drug resistance.
Competitive Binding AssaysDoes a library of compounds contain molecules that can displace perphenazine from its receptor target?Used to confirm the concentration of perphenazine in the assay, ensuring that observed effects are due to competitive binding and not experimental variability.Identification of novel ligands for dopamine or serotonin (B10506) receptors with different binding modalities. nih.gov
Cellular Viability ProfilingHow does perphenazine concentration relate to cytotoxicity in different cell lines or under different conditions?Allows for the accurate correlation of cell death or survival with the measured concentration of the drug.Creation of detailed cytotoxicity profiles and understanding of off-target effects at a large scale.

Q & A

Basic Research Questions

Q. How should Perphenazine D8 Dihydrochloride stock solutions be prepared to account for deuterium-induced physicochemical changes?

  • Methodological Answer : Prepare stock solutions in anhydrous DMSO at 10 mM, accounting for hygroscopicity and deuterium isotope effects on solubility. Use gravimetric calibration for accuracy, as deuterium substitution may alter molar absorptivity in UV-based quantification. Store aliquots at -20°C under inert gas to minimize deuterium exchange with ambient moisture .

Q. What analytical techniques are validated for quantifying this compound in experimental matrices?

  • Methodological Answer : Indirect spectrophotometry (e.g., sulfoxide derivatization using diperoxyazelaic acid) is robust for quantification in the range of 1–40 µg/mL, with LOQ = 3.3 µg/mL. Validate methods via spike-recovery experiments in biological matrices, adjusting for potential interference from DMSO or endogenous compounds .

Q. How does deuteration impact the solubility and stability of Perphenazine D8 compared to the non-deuterated form?

  • Methodological Answer : Deuterium substitution increases molecular weight (484.94 g/mol vs. 403.92 g/mol for non-deuterated Perphenazine) and may reduce aqueous solubility. Characterize logS-pH profiles at 25°C and 37°C using phosphate buffers, as aggregation behavior (e.g., cationic sub-micellar aggregates) differs due to altered hydrophobicity .

Advanced Research Questions

Q. How can researchers optimize receptor binding assays to compare Perphenazine D8 and its non-deuterated counterpart?

  • Methodological Answer : Use competitive radioligand binding assays (e.g., with ³H-spiperone for D2 receptors) under controlled deuterium exchange conditions. Normalize data to account for isotopic mass differences in kinetic parameters (Kd, Bmax). Validate findings with LC-MS/MS to confirm isotopic integrity during incubation .

Q. What strategies address contradictory data in Perphenazine D8’s receptor affinity profiles across studies?

  • Methodological Answer : Perform meta-analyses using standardized PANSS-derived preclinical models to control for variables like dosing regimens and species differences. Cross-validate receptor binding data with functional assays (e.g., cAMP inhibition for D2 receptors) to resolve discrepancies between binding affinity and functional potency .

Q. How should cross-species pharmacokinetic studies of Perphenazine D8 be designed to account for deuterium-related metabolic stability?

  • Methodological Answer : Conduct comparative LC-MS/MS studies in rodent and human hepatocytes to assess deuterium’s effect on CYP450-mediated metabolism. Use stable isotope-labeled internal standards (e.g., Perphenazine D8 sulfoxide) to correct for matrix effects. Monitor deuteration retention via high-resolution mass spectrometry over time .

Q. What experimental controls are critical for validating Perphenazine D8’s role in dopamine-serotonin receptor crosstalk studies?

  • Methodological Answer : Include negative controls (e.g., selective 5-HT2A/D3 antagonists) in dual-receptor luciferase reporter assays. Use siRNA knockdown of target receptors to confirm specificity. Validate findings with in vivo microdialysis in rodent models, correlating extracellular monoamine levels with behavioral outcomes .

Q. How can researchers mitigate batch-to-batch variability in Perphenazine D8’s purity (>98%) during longitudinal studies?

  • Methodological Answer : Implement orthogonal purity verification (HPLC-UV, NMR) for each batch. Use standardized QC protocols, including COA cross-referencing for residual solvents and deuterium enrichment levels. Store batches under argon to prevent degradation and isotopic dilution .

Methodological Considerations Table

Research Aspect Key Parameters Recommended Techniques References
Solubility Profiling logS-pH, aggregation behaviorCosolvent method (n-propanol/water)
Receptor Binding Kd, Bmax, isotopic integrityRadioligand assays + LC-MS/MS validation
Pharmacokinetics Metabolic stability, deuteration retentionHepatocyte incubations + HR-MS
Analytical Validation LOQ, recovery ratesSulfoxide derivatization + spectrophotometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.